2-Chlorosulfinyloxypropane
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Overview
Description
2-Chlorosulfinyloxypropane is an organosulfur compound with the molecular formula C3H7ClO2S. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorosulfinyloxypropane can be synthesized through several methods. One common method involves the reaction of 2-chloropropanol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place at a temperature range of 0-5°C to prevent side reactions. The general reaction is as follows:
[ \text{C3H7ClO} + \text{SOCl2} \rightarrow \text{C3H7ClO2S} + \text{HCl} + \text{SO2} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorosulfinyloxypropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chlorosulfinyloxypropane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chlorosulfinyloxypropane involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. The sulfinyl group can also participate in redox reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Chloropropanol: A precursor in the synthesis of 2-chlorosulfinyloxypropane.
2-Chloropropene: Another chlorinated compound with different reactivity.
Sulfinyl Chloride Compounds: Compounds with similar sulfinyl groups but different alkyl chains.
Uniqueness
This compound is unique due to its combination of a chlorinated alkyl group and a sulfinyl group, which provides a distinct reactivity profile. This makes it valuable in specific synthetic applications where both functionalities are required.
Properties
IUPAC Name |
2-chlorosulfinyloxypropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-3(2)6-7(4)5/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRFDPLUIORRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436838 |
Source
|
Record name | CTK0J6268 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22598-56-7 |
Source
|
Record name | CTK0J6268 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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